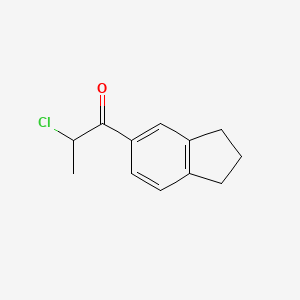

2-chloro-1-(2,3-dihydro-1H-inden-5-yl)propan-1-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

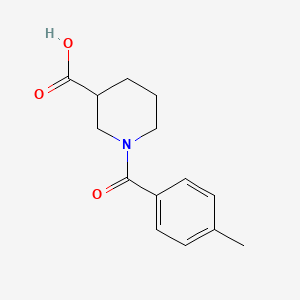

The compound "2-chloro-1-(2,3-dihydro-1H-inden-5-yl)propan-1-one" is closely related to a class of organic compounds that feature a 2,3-dihydro-1H-indenyl core structure, which is a partially hydrogenated indene ring system. This core is often modified with various substituents that can significantly alter the compound's physical, chemical, and biological properties.

Synthesis Analysis

The synthesis of compounds related to "2-chloro-1-(2,3-dihydro-1H-inden-5-yl)propan-1-one" involves the formation of the indenyl core and the subsequent introduction of substituents. For example, the synthesis of 6-chloro-5-(2-chloroethyl)-3-(propan-2-ylidene)indolin-2-one involves the attachment of a chloroethyl substituent and a Cl atom to the aromatic ring of the indolin-2-one core . Similarly, the synthesis of (E)-3-(2-chlorobenzyl)-2-(propan-2-ylidenehydrazineylidene)-2,3-dihydroquinazolin-4(1H)-one includes the addition of a 2-chlorobenzyl group to the quinazolinone framework . These methods could provide insights into the synthesis of the compound , although the exact synthetic route for "2-chloro-1-(2,3-dihydro-1H-inden-5-yl)propan-1-one" is not detailed in the provided papers.

Molecular Structure Analysis

The molecular structure of related compounds has been determined using techniques such as single-crystal X-ray diffraction and spectroscopic methods including NMR and FT-IR . For instance, the crystal structure of 2-chloro-1,3-dioxo-2,3-dihydro-1H-inden-2-yl acetate was solved, revealing two molecules in the asymmetric unit and weak C–H···O hydrogen bonds forming specific ring motifs . These studies provide a foundation for understanding the molecular structure of "2-chloro-1-(2,3-dihydro-1H-inden-5-yl)propan-1-one" by analogy.

Chemical Reactions Analysis

The chemical reactivity of the compound would likely involve reactions at the functional groups present in the molecule, such as the ketone and the chloro substituents. While the provided papers do not detail specific reactions for "2-chloro-1-(2,3-dihydro-1H-inden-5-yl)propan-1-one," they do offer insights into the reactivity of structurally similar compounds. For example, the presence of chloro substituents could make the compound amenable to nucleophilic substitution reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds similar to "2-chloro-1-(2,3-dihydro-1H-inden-5-yl)propan-1-one" include crystallographic parameters such as space group, cell dimensions, and hydrogen bonding patterns . These properties are crucial for understanding the compound's stability, solubility, and potential intermolecular interactions. The fingerprint plots derived from Hirshfeld surfaces for 2-chloro-1,3-dioxo-2,3-dihydro-1H-inden-2-yl acetate indicate subtle differences in intermolecular contacts, which could also be relevant for the compound .

科学的研究の応用

Structural and Molecular Analysis

2-Chloro-1,3-dioxo-2,3-dihydro-1H-inden-2-yl acetate has been a subject of structural and molecular studies. The compound was synthesized and its structure was confirmed through IR and X-ray diffraction studies. In the crystal structure, two molecules in the asymmetric unit are linked via weak hydrogen bonds, forming rings. The intermolecular interactions were analyzed through fingerprint plots derived from the Hirshfeld surfaces, showing subtle differences in the intermolecular contacts for the two independent molecules (Ghalib et al., 2011).

Catalytic Synthesis and Biological Activity

A series of novel derivatives involving 2,3-dihydro-1H-pyrazol-4-yl were synthesized, and their antioxidant activity was evaluated. One of the compounds exhibited potential as an antioxidant in vitro. Molecular docking, ADMET, QSAR, and bioactivity studies were conducted to understand the interactions between the synthesized ligands and protein tyrosine kinase, revealing strong hydrogen connections with the enzyme (Prabakaran et al., 2021).

Advanced Spectroscopic and Computational Studies

The crystal structure and vibrational spectra of 2-chloro-1,3-dioxo-2,3-dihydro-1H-inden-2-yl acetate were analyzed in-depth. The study included molecular docking to identify hydrogen bonds and binding energy with different proteins, and analysis of molecular orbitals. The molecule's stability was examined through the natural bond orbital analysis and Fukui functions, highlighting its local reactivity properties (Viji et al., 2020).

特性

IUPAC Name |

2-chloro-1-(2,3-dihydro-1H-inden-5-yl)propan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13ClO/c1-8(13)12(14)11-6-5-9-3-2-4-10(9)7-11/h5-8H,2-4H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQOVKKPNERBRNR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)C1=CC2=C(CCC2)C=C1)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-chloro-1-(2,3-dihydro-1H-inden-5-yl)propan-1-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(Z)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3-phenoxypropanamide](/img/structure/B2552160.png)

![N-[2-[(4-chlorophenyl)sulfonyl]-2-(2-furyl)ethyl]-2-methoxy-5-methylbenzenesulfonamide](/img/structure/B2552162.png)

![methyl (2E)-3-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)-2-acetamidoprop-2-enoate](/img/structure/B2552163.png)

![7-{[(3-chloro-4-fluorophenyl)(cyano)amino]methyl}-3-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B2552165.png)

![2-[(2,4,6-Trimethylphenyl)amino]acetohydrazide](/img/structure/B2552170.png)

![3-(Phenylmethylidene)-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B2552175.png)

![N-(benzo[d]thiazol-2-yl)-2-((3-(4-ethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2552178.png)